![molecular formula C27H22Cl2N2O B2890324 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime CAS No. 339105-86-1](/img/structure/B2890324.png)
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime
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Description
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic organic compound. It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .Molecular Structure Analysis
The molecular formula of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is C20H17NO. It is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-one, which is an important structure motif in medicinal chemistry .Chemical Reactions Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent reactions . Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Scientific Research Applications
Multicomponent Synthesis
This compound is used in the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Medicinal Chemistry
1,5,6,7-Tetrahydro-4H-indol-4-ones (pyrrolocyclohexanones) are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .
Treatment of Schizophrenia
Drugs for the treatment of schizophrenia are known among the tetrahydroindole derivatives .
Inhibitors of SIRT2 Sirtuins
Selective inhibitors of SIRT2 sirtuins are also known among the tetrahydroindole derivatives .
GABA Receptor Agonists
GABA receptor agonists are another application of tetrahydroindole derivatives .
Inhibitors of Platelet Aggregation
Tetrahydroindole derivatives are also known as inhibitors of platelet aggregation .
Antitumor Agent
This compound can be used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .
Inhibitors of Guanylate Cyclase
Tricyclic indole and dihydroindole derivatives synthesized from this compound can act as inhibitors of guanylate cyclase .
properties
IUPAC Name |
(Z)-N-[(3,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-14-19(16-24(23)29)18-32-30-25-12-7-13-26-22(25)17-27(20-8-3-1-4-9-20)31(26)21-10-5-2-6-11-21/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHALSBDBMJGAQ-JVCXMKTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=C(C=C5)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=C(C=C5)Cl)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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